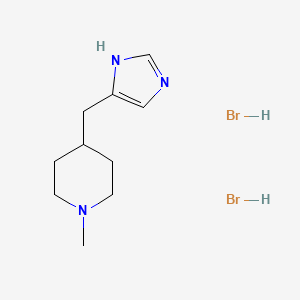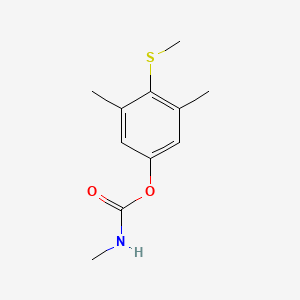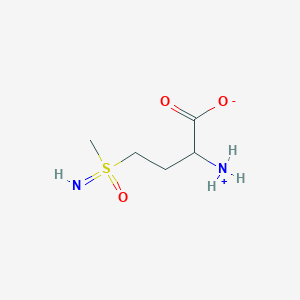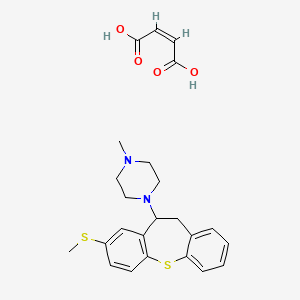
Antioxidant 2246
Übersicht
Beschreibung
2,2′ -Methylenebis(6-tert-butyl-4-methylphenol) is a phenolic antioxidant commonly used in increasing the oxidation stability in rubber and plastic industries.
Methylenebis is an autophagy-regulator. It acts by sensitizing tumor cells to belotecan, a derivative of camptothecin, as a topoisomerase I inhibitor.
Wissenschaftliche Forschungsanwendungen
Anwendung in der Kunststoffindustrie
Antioxidant 2246 wird in der Kunststoffindustrie eingesetzt, um die thermische und lichtbedingte Alterung verschiedener Materialien zu verhindern. Es ist besonders wirksam in chloriertem Polyether, schlagfestem Polystyrol, ABS-Harz, Polyformaldehyd und Zelluloseharz .
Anwendung in der Lebensmittelindustrie
In der Lebensmittelindustrie bietet this compound Polyolefinen und Kautschuken eine hervorragende Verarbeitungs- und thermische Stabilität. Es verfügt auch über eine breite Lebensmittelkontaktzulassung, was seine Sicherheit für den Einsatz in lebensmittelbezogenen Anwendungen unterstreicht .
Anwendung in der Gummiindustrie
Dieses Antioxidant wird in der Gummiindustrie häufig für weiße, hellfarbene und transparente Vulkanisate auf Basis von Natur- oder Synthesekautschuk verwendet. Es trägt dazu bei, die durch Lichteinwirkung verursachte Crazing-Wirkung zu verzögern, ohne die Verarbeitungseigenschaften und Vulkanisierungseigenschaften zu beeinträchtigen .
Lebensmittelwissenschaftliche Forschung
Die Lebensmittelwissenschaft befasst sich mit der Anwendung von antioxidativen Peptiden, die aus Eiern gewonnenen Proteinen gewonnen werden. Die Bindungsfähigkeit dieser Peptide an den Keap1-Liganden wurde mittels Molekül-Docking untersucht, was eine mögliche Anwendung von this compound in diesem Bereich aufzeigt .
Wirkmechanismus
Target of Action
Antioxidant 2246, also known as 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) or 6,6’-Methylenebis(2-(tert-butyl)-4-methylphenol), is primarily targeted towards synthetic elastomers including polybutadiene, styrene-butadiene, neoprene, butyl, halobutyl, and nitrile rubber . It is also widely used in natural and synthetic latex rubber , latex products, caulks, sealants, and adhesives .
Mode of Action
This compound is added directly into the rubber product of choice to prevent polyphase deformation due to hot oxygen and UVA exposure . It can also be used to passivate metal salts . In the plastic industry, this compound can prevent thermal and light aging in materials such as chlorinated polyether, high impact polystyrene, ABS resin, polyformaldehyde, and cellulose resin .
Biochemical Pathways
This helps to reduce the cell-damaging effects of ROS .
Pharmacokinetics
It is known that the compound has good oil solubility . It is also non-volatile
Result of Action
The primary result of this compound’s action is the prevention of thermal and light aging in various materials . This leads to the preservation of the physical and mechanical properties of these materials, preventing loss of gloss, reduced transparency, cracking, chalking, and yellowing .
Action Environment
Environmental factors such as heat, light, and the presence of oxygen can influence the action and efficacy of this compound . For instance, exposure to direct heat or sunlight could reduce the product’s life .
Biochemische Analyse
Biochemical Properties
Antioxidant 2246 is known for its high thermal stability and good anti-oxygen effect . It is added directly into the rubber product of choice to prevent polyphase deformation due to hot oxygen and UVA exposure
Cellular Effects
It is known that in the plastic industry, this compound can prevent thermal and light aging in various materials This suggests that it may have protective effects on cells exposed to similar stressors
Molecular Mechanism
It is known to prevent thermal and light aging in various materials, suggesting that it may interact with biomolecules in a way that mitigates the damaging effects of these stressors
Temporal Effects in Laboratory Settings
It is known to be stable over long periods of time when stored under normal conditions and in the original containers
Eigenschaften
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-14-9-16(20(24)18(11-14)22(3,4)5)13-17-10-15(2)12-19(21(17)25)23(6,7)8/h9-12,24-25H,13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRVJHAUYBGFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020870 | |
| Record name | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, Off-white solid; [HSDB] | |
| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in oxygen and aromatic solvents., Water solubility = 0.02 mg/l. | |
| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.07-1.10 kg/L | |
| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder | |
CAS No. |
119-47-1 | |
| Record name | 2,2′-Methylenebis[4-methyl-6-tert-butylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol, 2,2'-methylenebis(6-tert- butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisalkofen BP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLENE DI-T-BUTYLCRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVM0X4X57B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118-128 °C | |
| Record name | BIS(2-HYDROXY-3-TERT-BUTYL-5-METHYLPHENYL)METHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details


















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














